4-(4-Fluorostyryl)pyrimidin-2-amine
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Overview
Description
4-(4-Fluorostyryl)pyrimidin-2-amine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorostyryl)pyrimidin-2-amine typically involves the condensation of 4-fluorobenzaldehyde with pyrimidin-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorostyryl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the styryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce reduced pyrimidine derivatives. Substitution reactions can result in various substituted pyrimidine compounds.
Scientific Research Applications
4-(4-Fluorostyryl)pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorostyryl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine: This compound has similar structural features but with a chlorine atom instead of fluorine.
Curcumin-pyrimidine analogs: These compounds combine curcumin with pyrimidine derivatives and exhibit potent antiproliferative activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are studied for their CDK2 inhibitory activity and potential as anticancer agents.
Uniqueness
4-(4-Fluorostyryl)pyrimidin-2-amine is unique due to the presence of the fluorostyryl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H10FN3 |
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Molecular Weight |
215.23 g/mol |
IUPAC Name |
4-[(E)-2-(4-fluorophenyl)ethenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H10FN3/c13-10-4-1-9(2-5-10)3-6-11-7-8-15-12(14)16-11/h1-8H,(H2,14,15,16)/b6-3+ |
InChI Key |
QGAOUYWNAJXHKS-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC(=NC=C2)N)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC(=NC=C2)N)F |
Origin of Product |
United States |
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